molecular formula C9H12N2O B1270553 (4-Ethylphenyl)urea CAS No. 34773-66-5

(4-Ethylphenyl)urea

Cat. No. B1270553
CAS RN: 34773-66-5
M. Wt: 164.2 g/mol
InChI Key: PCKCTBMQZSHNNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ureas, including (4-Ethylphenyl)urea, often involves the reaction of amines with isocyanates or through the use of carbonyl compounds in a multi-step process. A specific method demonstrated the efficient synthesis of ureas via the Lossen rearrangement, which involved converting carboxylic acids to ureas through intermediate hydroxamic acids (Thalluri et al., 2014). This method offers good yields without racemization, highlighting an environmentally friendly and cost-effective approach to urea synthesis.

Molecular Structure Analysis

The molecular structure of ureas, including variants such as (4-Ethylphenyl)urea, can be characterized using quantum chemical calculations and spectral techniques. One study provided insights into the geometry, vibrational frequencies, and NMR chemical shifts of a structurally similar compound, emphasizing the importance of theoretical and experimental methods in understanding urea's molecular structure (Koparır et al., 2013).

Chemical Reactions and Properties

Ureas undergo various chemical reactions, including transformations facilitated by directed lithiation, which allows for the functionalization at specific positions on the urea molecule, leading to the production of substituted products with high yields (Smith et al., 2013). These reactions are crucial for modifying the chemical structure and enhancing the properties of urea derivatives.

Physical Properties Analysis

The physical properties of ureas are influenced by their molecular structure and substituents. Studies on similar compounds have shown that modifications to the urea backbone can significantly affect its melting point, solubility, and crystallinity, which are critical for its applications in various fields (Daud et al., 2019).

Chemical Properties Analysis

The chemical properties of (4-Ethylphenyl)urea, like reactivity and stability, are influenced by its functional groups and molecular structure. The presence of an ethyl group on the phenyl ring can affect its electron distribution and reactivity towards electrophiles and nucleophiles. Studies focusing on urea derivatives have highlighted the role of substituents in determining the reactivity and potential applications of these compounds (Lewandowski & Milchert, 2005).

Scientific Research Applications

  • Synthesis Applications : A study by Thalluri et al. (2014) highlights the use of a derivative of (4-Ethylphenyl)urea in the synthesis of hydroxamic acids and ureas from carboxylic acids. This process demonstrates good yields without racemization under mild conditions and is environmentally friendly due to the recycling of byproducts (Thalluri et al., 2014).

  • Biological Activity : Huang Zhi et al. (1995) isolated two natural urea derivatives from the leaves of resistant Pyricuiria oryzae cav. rice variety, showing interesting biological activity. This indicates the potential of urea derivatives in biological studies (Huang Zhi et al., 1995).

  • Chemical Reactions and Properties : Smith et al. (2013) investigated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating how urea derivatives can undergo chemical transformations to produce various substituted products, indicating their utility in chemical synthesis (Smith et al., 2013).

  • Therapeutic Effects : Kolb et al. (2015) reviewed the therapeutic effects of 4-phenylbutyric acid, a urea derivative, in maintaining proteostasis. This compound is used clinically for urea cycle disorders and has potential therapeutic effects in various pathologies due to its properties as a chemical chaperone (Kolb et al., 2015).

  • Agricultural Applications : Norman et al. (2009) explored the use of urea as a nitrogen source for rice cultivation. This study provides insights into the effective use of urea in agricultural practices, particularly in rice yield and nutrient uptake (Norman et al., 2009).

  • Horticultural Applications : Ricci and Bertoletti (2009) reviewed the role of urea derivatives as synthetic compounds in plant biology. They discuss the cytokinin-like activity of certain urea derivatives and their impact on plant cell division and differentiation, highlighting their potential in horticultural applications (Ricci & Bertoletti, 2009).

  • Material Science : Daud et al. (2019) reported the synthesis and characterization of a urea derivative for potential use in nonlinear optical materials, indicating the scope of these compounds in material science applications (Daud et al., 2019).

  • Environmental Science : Boiocchi et al. (2004) studied the interaction of 1,3-bis(4-nitrophenyl)urea with various oxoanions, showing the potential application of urea derivatives in environmental chemistry and analysis (Boiocchi et al., 2004).

Safety And Hazards

(4-Ethylphenyl)urea should not be released into the environment . Personal protective equipment should be used when handling this compound, and dust formation should be avoided .

Future Directions

Future research on (4-Ethylphenyl)urea could focus on physical or metabolic mechanisms that can be used as interventions to reduce the flux of this compound from the gut into the body, increase the efflux of this compound and/or its derivatives from the brain, or increase excretion from the kidneys . This could help address the neurological impacts of (4-Ethylphenyl)urea .

properties

IUPAC Name

(4-ethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKCTBMQZSHNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188324
Record name (4-Ethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)urea

CAS RN

34773-66-5
Record name N-(4-Ethylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34773-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethylphenyl)urea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Ethylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70188324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylphenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AN Wilkinson, NH Fithriyah, JL Stanford… - Composite …, 2010 - Taylor & Francis
Unmodified Na-montmorillonite (MMT) was swollen in a polyol/water mixture using an ultrasound technique. Polyurethane (PU) foam nanocomposites were formed via reaction of these …
Number of citations: 6 www.tandfonline.com
R Kato, CM Liauw, NS Allen, A Irure, AN Wilkinson… - Langmuir, 2008 - ACS Publications
Interactions between sodium montmorillonite (Na-MMT) and a variety of probes, some of which are intended to model components of a polyurethane system, have been studied. …
Number of citations: 16 pubs.acs.org
Y Zhao, X Guo, Z Si, Y Hu, Y Sun, Y Liu… - The Journal of Organic …, 2020 - ACS Publications
A methodology employing CO 2 , amines, and phenylsilane was discussed to access aryl- or alkyl-substituted urea derivatives. This procedure was characterized by adopting …
Number of citations: 21 pubs.acs.org
MO Anderson, H Yu, C Penaranda… - Journal of …, 2006 - ACS Publications
Diarylurea (DAU) compounds, particularly species composed of a heteroaryl ring system conjugated through a urea linkage to a substituted arene, were previously identified by the …
Number of citations: 22 pubs.acs.org
YY Ke, CP Chang, WH Lin, CH Tsai, IC Chiu… - European Journal of …, 2018 - Elsevier
Twenty five novel chemical analogs of the previously reported Aurora kinase inhibitor BPR1K653 (1-(4-(2-((5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((…
Number of citations: 9 www.sciencedirect.com
GZ Li, XL Ouyang, ZY Mo, Y Gu, XL Cao… - Medicinal Chemistry …, 2021 - Springer
A series of 1,3-diphenylurea quinoxaline derivatives were synthesized and characterized by 1 H, 13 C NMR, and HR-ESI-MS analyses. In vitro cytotoxicity of the synthesized …
Number of citations: 2 link.springer.com
VS Talismanov, SV Popkov, SS Zykova… - Journal of …, 2018 - search.proquest.com
Introduction Modern pharmaceutics has a number of successful and effective methods of treatment of a large number of malignant tumors, and now drugs with this type of active placed …
Number of citations: 20 search.proquest.com
J Tellers, S Canossa, R Pinalli, M Soliman… - …, 2018 - ACS Publications
Multiple hydrogen bonding motifs are promising tools for polymer functionalization to obtain adaptable networks combining advantages of permanently cross-linked systems with …
Number of citations: 40 pubs.acs.org
BL Oser - Food and Chemical Toxicology, 1985 - Elsevier
Saccharin has successfully survived a half century of scrutiny of its safety. Experience during almost 60 years of common use in foods, as well as several rat feeding studies including …
Number of citations: 61 www.sciencedirect.com
AF Qarah - 2017 - search.proquest.com
This dissertation describes new synthetic reactions promoted by superacid. The second chapter describes a cyclization of N-carbamoyl iminium ions to give 3, 4-dihydroquinazolin-2 (1H…
Number of citations: 2 search.proquest.com

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